4-Ethenyl-2,3-dimethoxypyridine
Overview
Description
4-Ethenyl-2,3-dimethoxypyridine is an organic compound characterized by a pyridine ring substituted with two methoxy groups at the 2 and 3 positions and a vinyl group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-2,3-dimethoxypyridine typically involves the reaction of 2,3-dimethoxypyridine with a vinylating agent under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where 2,3-dimethoxypyridine is reacted with vinyl halides in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions or other vinylation techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Ethenyl-2,3-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Ethenyl-2,3-dimethoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 4-Ethenyl-2,3-dimethoxypyridine involves its interaction with specific molecular targets. The vinyl group allows for covalent bonding with nucleophiles, while the methoxy groups can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
4-Vinylpyridine: Lacks the methoxy groups, making it less versatile in certain reactions.
2,3-Dimethoxypyridine: Lacks the vinyl group, limiting its ability to participate in polymerization reactions.
Uniqueness: 4-Ethenyl-2,3-dimethoxypyridine is unique due to the presence of both methoxy and vinyl groups, which confer distinct chemical reactivity and potential for diverse applications. This combination of functional groups makes it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
4-ethenyl-2,3-dimethoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-4-7-5-6-10-9(12-3)8(7)11-2/h4-6H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOFYVUKRHMZDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1OC)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695536 | |
Record name | 4-Ethenyl-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033203-58-5, 944900-64-5 | |
Record name | 4-Ethenyl-2,3-dimethoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethenyl-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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